Mesopram

Vue d'ensemble

Description

Daxalipram est un composé de petite molécule connu pour son inhibition sélective de la phosphodiestérase 4B (PDE4B). Il s'agit d'un R-isomère du mesopram et est également désigné sous le nom de ®-mesopram .

Méthodes De Préparation

La synthèse du daxalipram implique plusieurs étapes. L'une des voies de synthèse comprend la cyclisation d'un composé précurseur pour former l'oxazolidinone racémique, qui est ensuite couplée avec l'isocyanate de ®-1-(1-naphtyl)éthyle pour produire le composé souhaité . Les conditions réactionnelles impliquent généralement l'utilisation de carbonyldiimidazole dans le tétrahydrofurane (THF) pour l'étape de cyclisation . Les méthodes de production industrielle du daxalipram ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

Daxalipram subit diverses réactions chimiques, notamment :

Oxydation : Daxalipram peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Substitution : Daxalipram peut participer à des réactions de substitution, en particulier impliquant sa partie méthoxybenzène.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications De Recherche Scientifique

Daxalipram a plusieurs applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des enzymes phosphodiestérases.

Biologie : Daxalipram est étudié pour ses effets sur les voies de signalisation cellulaire impliquant l'adénosine monophosphate cyclique (AMPc).

Mécanisme d'action

Daxalipram exerce ses effets en inhibant sélectivement la phosphodiestérase 4B (PDE4B), une enzyme responsable de la dégradation de l'AMPc. En inhibant la PDE4B, le daxalipram augmente les niveaux d'AMPc à l'intérieur des cellules, ce qui conduit à une signalisation accrue par les voies dépendantes de l'AMPc . Ce mécanisme est particulièrement pertinent dans les cellules immunitaires, où une augmentation des niveaux d'AMPc peut moduler les réponses inflammatoires .

Mécanisme D'action

Daxalipram exerts its effects by selectively inhibiting phosphodiesterase 4B (PDE4B), an enzyme responsible for breaking down cAMP. By inhibiting PDE4B, daxalipram increases the levels of cAMP within cells, leading to enhanced signaling through cAMP-dependent pathways . This mechanism is particularly relevant in immune cells, where increased cAMP levels can modulate inflammatory responses .

Comparaison Avec Des Composés Similaires

Daxalipram est similaire à d'autres inhibiteurs de la PDE4, tels que le roflumilast et l'aprémilast. sa sélectivité pour la PDE4B le distingue de ces composés, qui peuvent avoir des profils inhibiteurs plus larges . D'autres composés similaires comprennent :

Roflumilast : Un inhibiteur de la PDE4 utilisé pour traiter la maladie pulmonaire obstructive chronique (MPOC).

Apremilast : Un autre inhibiteur de la PDE4 utilisé pour traiter l'arthrite psoriasique et le psoriasis en plaques.

La sélectivité unique de Daxalipram pour la PDE4B en fait un candidat prometteur pour cibler des voies inflammatoires spécifiques avec potentiellement moins d'effets secondaires par rapport aux inhibiteurs de la PDE4 moins sélectifs .

Activité Biologique

Mesopram is an orally active phosphodiesterase (PDE) 4 inhibitor, primarily recognized for its role in modulating immune responses and its potential therapeutic applications in various inflammatory conditions. This article delves into the biological activity of this compound, detailing its mechanisms of action, effects on immune cells, and relevant case studies that highlight its efficacy.

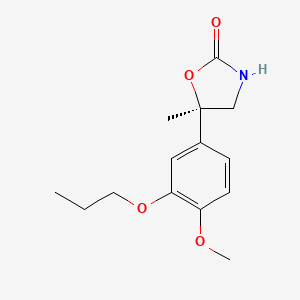

- Chemical Name : (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone

- Molecular Formula : C₁₄H₁₉N₄O₄

- Purity : ≥98% .

This compound functions as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular levels of cAMP, which in turn modulates various cellular processes:

- Inhibition of Th1 Cell Proliferation : this compound significantly reduces the proliferation of T helper 1 (Th1) cells, which are pivotal in mediating inflammatory responses.

- Reduction of Cytokine Production : The compound decreases the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-10, and inducible nitric oxide synthase (iNOS) .

- Effects on Neutrophils and Macrophages : Increased cAMP levels inhibit neutrophil migration and macrophage functions, contributing to reduced inflammation .

In Vitro Studies

In laboratory settings, this compound has demonstrated the following biological activities:

- Cytokine Inhibition : It effectively inhibits the secretion of key inflammatory mediators from immune cells.

- Cell Proliferation : The compound has been shown to suppress Th1 cell proliferation in vitro .

In Vivo Studies

This compound's efficacy extends to various animal models:

- Autoimmune Conditions : It has been reported to exhibit therapeutic effects against experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

- Colitis Models : this compound also shows promise in reducing symptoms associated with murine colitis .

Table 1: Summary of Biological Effects

| Biological Activity | In Vitro Effects | In Vivo Effects |

|---|---|---|

| Th1 Cell Proliferation | Inhibition | Reduced in EAE model |

| Cytokine Production | Decreased IFN-γ, TNF-α, IL-10 | Anti-inflammatory effects observed |

| Neutrophil Migration | Inhibited | Reduced inflammation in models |

| Colitis Symptoms | Not applicable | Efficacy demonstrated |

Case Study 1: Efficacy in Autoimmune Encephalomyelitis

A study involving mice with induced EAE highlighted the potential of this compound as a therapeutic agent. Mice treated with this compound exhibited significant reductions in clinical scores associated with EAE compared to untreated controls. The study emphasized the role of cAMP elevation in mediating these effects and suggested that PDE4 inhibitors like this compound could be beneficial in treating multiple sclerosis .

Case Study 2: Impact on Ethanol Consumption

Research has indicated that this compound can reduce ethanol intake and preference in animal models. A study found that administration of this compound led to a significant decrease in both ethanol consumption and total fluid intake without altering the preference for ethanol. This finding suggests a potential application for this compound in addressing alcohol use disorders .

Propriétés

IUPAC Name |

(5R)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCPERGCFKIYIS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=CC(=C1)[C@@]2(CNC(=O)O2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319171 | |

| Record name | Mesopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189940-24-7 | |

| Record name | Mesopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189940-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daxalipram [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189940247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daxalipram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01647 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mesopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAXALIPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB5T277IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.